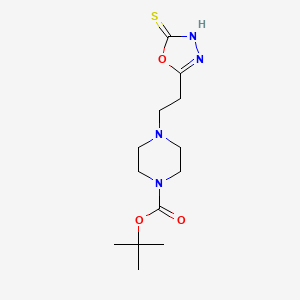
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce oxidative stress and inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is its high potency and selectivity towards certain enzymes and signaling pathways. However, its use in lab experiments is limited by its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate. These include:
1. Further studies on its mechanism of action and its effects on different signaling pathways and enzymes.
2. Development of new derivatives with improved solubility and pharmacokinetics.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of its potential as a diagnostic tool for cancer and other diseases.
5. Studies on its toxicity and safety profile in animal models and humans.
In conclusion, this compound is a promising compound with potential applications in various fields. Its high potency and selectivity towards certain enzymes and signaling pathways make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 5-mercapto-1,3,4-oxadiazole-2-carboxylic acid in the presence of triethylamine. This method yields the desired compound in good yields and high purity.
Scientific Research Applications
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antitumor, antioxidant, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
tert-butyl 4-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-13(2,3)20-12(18)17-8-6-16(7-9-17)5-4-10-14-15-11(21)19-10/h4-9H2,1-3H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJAMUFYFQBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)
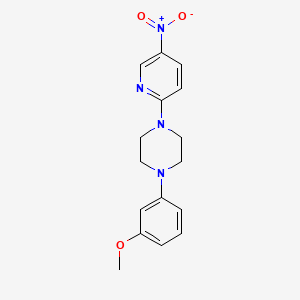
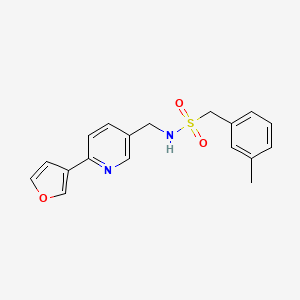
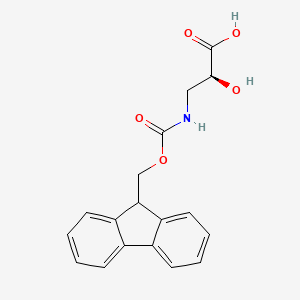
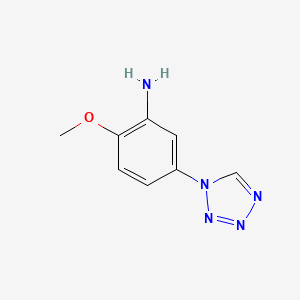
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)
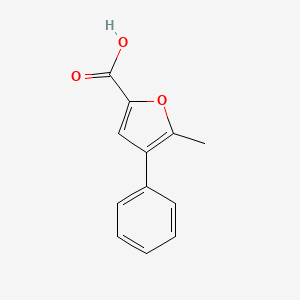
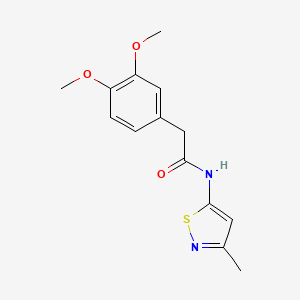

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2903591.png)